Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine
Overview
Description
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is a chemical compound with the molecular formula C14H23N3O and a molecular weight of 249.36 g/mol . It is known for its versatile applications in various fields of scientific research, including organic synthesis, drug discovery, and material science.
Scientific Research Applications
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is widely used in scientific research due to its versatile properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Drug Discovery: The compound is used in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Mechanism of Action
Mode of Action
The exact mode of action of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is currently unknown due to the lack of research on this specific compound . .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving piperazine and phenolic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine typically involves the reaction of 2-(piperazin-1-yl)phenol with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding phenoxy acids, while reduction may produce amine derivatives .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl({2-[2-(piperidin-1-yl)phenoxy]ethyl})amine
- Dimethyl({2-[2-(morpholin-1-yl)phenoxy]ethyl})amine
- Dimethyl({2-[2-(pyrrolidin-1-yl)phenoxy]ethyl})amine
Uniqueness
Dimethyl({2-[2-(piperazin-1-yl)phenoxy]ethyl})amine is unique due to the presence of the piperazine ring, which imparts distinct chemical and pharmacological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and other scientific research applications .
Properties
IUPAC Name |
N,N-dimethyl-2-(2-piperazin-1-ylphenoxy)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-16(2)11-12-18-14-6-4-3-5-13(14)17-9-7-15-8-10-17/h3-6,15H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBUHQECMSCCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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